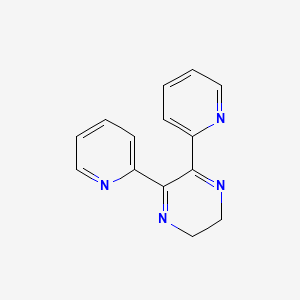
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine: is a heterocyclic organic compound with the molecular formula C14H12N4. It is known for its unique structure, which includes a pyrazine ring fused with two pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine typically involves the reaction of 2-pyridyl hydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 2,3-dihydro-5,6-di-2-pyridinylpyrazine.
Substitution: Formation of halogenated pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Wirkmechanismus
The mechanism of action of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(2-pyridyl)pyrazine: Similar structure but lacks the dihydro functionality.
Tetra-2-pyridinylpyrazine: Contains four pyridine rings, offering different coordination properties.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains a tetrazine ring, providing unique reactivity.
Uniqueness: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is unique due to its dihydro functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25005-95-2 |
|---|---|
Molekularformel |
C14H12N4 |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-8H,9-10H2 |
InChI-Schlüssel |
QGRHYAPZGPPUEM-UHFFFAOYSA-N |
SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Kanonische SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Key on ui other cas no. |
25005-95-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


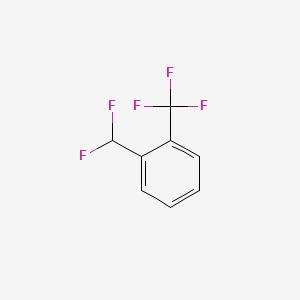
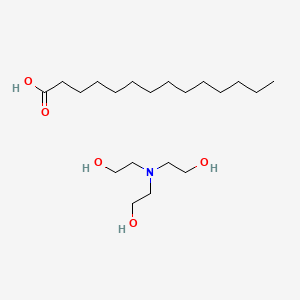
![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)
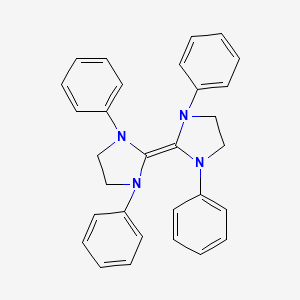
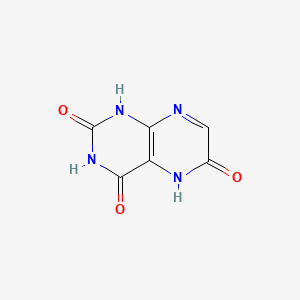
![1,6-Dioxaspiro[4.4]nonane-2,7-dione](/img/structure/B1606111.png)
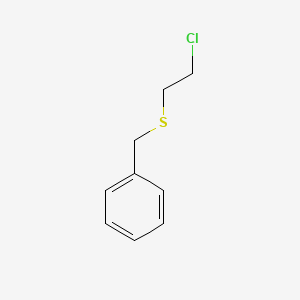
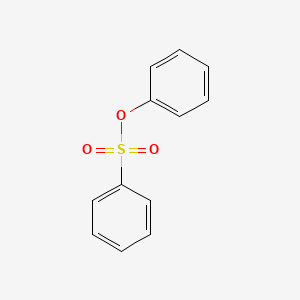
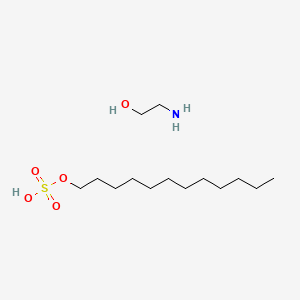
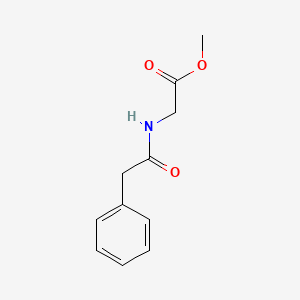
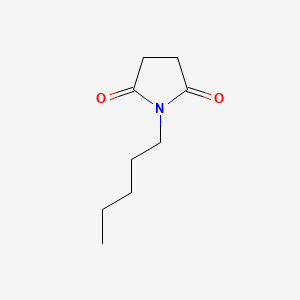
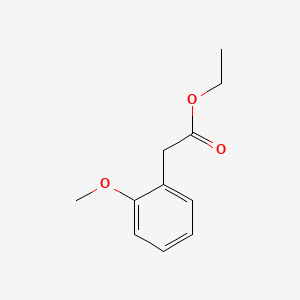
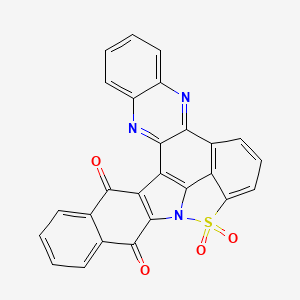
![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)
